molecular formula C10H12N2O2S B2798308 Methyl 2-[(methylcarbamothioyl)amino]benzoate CAS No. 105571-41-3

Methyl 2-[(methylcarbamothioyl)amino]benzoate

Cat. No.: B2798308
CAS No.: 105571-41-3
M. Wt: 224.28
InChI Key: FEZRLGMCOWVKPH-UHFFFAOYSA-N
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Description

Methyl anthranilate, also known as MA, methyl 2-aminobenzoate, or carbomethoxyaniline, is an ester of anthranilic acid . It has a strong and fruity grape smell, and one of its key uses is as a flavoring agent .


Synthesis Analysis

In organic synthesis, methyl anthranilate can be used as a source of the highly reactive aryne, benzyne. It is obtained by diazotization of the amine group using sodium nitrite which eliminates nitrogen and CO2 giving benzyne as an intermediate for Diels-Alder addition or other substitution at the ring .


Molecular Structure Analysis

The molecular formula of Methyl anthranilate is C8H9NO2 .


Chemical Reactions Analysis

Methyl anthranilate can be used to produce Schiff bases with aldehydes, many of which are also used in perfumery .


Physical and Chemical Properties Analysis

Methyl anthranilate is a colorless to pale yellow liquid with a melting point of 24 °C and a boiling point of 256 °C. It has a density of 1.168 g/cm3 at 20 °C .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of Amino Acid Derivatives : Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) has been identified as an efficient reagent for N-phthaloylation of amino acids and their derivatives. This process is highlighted for its simplicity, racemization-free nature, and excellent results across a variety of compounds, showcasing its utility in the synthesis of amino acid-related molecules (Casimir, Guichard, & Briand, 2002).

  • Chemical Reactions and Synthesis : Research into the cyclization reactions of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate has revealed that it exclusively yields 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base strength used. This specificity underscores the compound's role in facilitating precise chemical transformations (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Plant Biology and Biochemistry

  • Biosynthesis of Plant Scent Compounds : In the context of plant biology, methyl benzoate serves as a critical scent compound in snapdragon flowers, predominantly synthesized and emitted by the petal lobes to attract pollinators. This research underscores the enzymatic pathways leading to methyl benzoate production and its emission patterns, which align with pollinator activity, demonstrating a direct link between chemical synthesis and ecological interactions (Dudareva et al., 2000).

Pharmacology and Therapeutics

  • Pharmacological Precursor : Methyl-2-formyl benzoate is recognized for its role as a bioactive precursor in the synthesis of pharmacologically active compounds. Its significance stems from a variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. This versatility makes it an essential scaffold in the development of new bioactive molecules, showcasing its importance in the pharmaceutical industry (Farooq & Ngaini, 2019).

Mechanism of Action

Methyl anthranilate acts as a bird repellent by irritating sensory receptors .

Safety and Hazards

Methyl anthranilate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and is harmful if swallowed .

Future Directions

As a flavoring agent and a bird repellent, Methyl anthranilate has various applications. Its use in perfumery and potential in organic synthesis suggest that it could have interesting future applications .

Properties

IUPAC Name

methyl 2-(methylcarbamothioylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-11-10(15)12-8-6-4-3-5-7(8)9(13)14-2/h3-6H,1-2H3,(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZRLGMCOWVKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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